2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one
CAS No.: 502133-51-9
Cat. No.: VC15951011
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502133-51-9 |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | 2-(1,4-diazepan-1-yl)-4-ethyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C11H18N4O/c1-2-9-8-10(16)14-11(13-9)15-6-3-4-12-5-7-15/h8,12H,2-7H2,1H3,(H,13,14,16) |
| Standard InChI Key | JSRZOQXAKYVFPV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)NC(=N1)N2CCCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a pyrimidin-4(1H)-one scaffold substituted at position 2 with a 1,4-diazepane moiety and at position 6 with an ethyl group. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,4-diazepan-1-yl)-4-ethyl-1H-pyrimidin-6-one |
| Canonical SMILES | CCC1=CC(=O)NC(=N1)N2CCCNCC2 |
| InChI Key | JSRZOQXAKYVFPV-UHFFFAOYSA-N |
| PubChem CID | 135536907 |
| Topological Polar Surface Area | 67.8 Ų |
The diazepane ring introduces conformational flexibility, while the ethyl group enhances lipophilicity (calculated LogP: 1.32).
Synthesis and Production
Synthetic Routes
While explicit protocols for 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one remain undisclosed, analogous pyrimidinone syntheses involve:
-
Nucleophilic Aromatic Substitution: Reacting halogenated pyrimidinones with amines under microwave irradiation (120–150°C) .
-
Cyclocondensation: Combining β-keto esters with amidines in acidic media, followed by alkylation .
A plausible route could involve:
-
Ethylation of 6-chloropyrimidin-4(1H)-one at position 6.
-
Subsequent displacement of the C2 chloride with 1,4-diazepane under basic conditions .
| Supplier | Status | Scale Offered | Price Range (USD/g) |
|---|---|---|---|
| CymitQuimica | Discontinued | 500 mg–10 g | N/A |
| EvitaChem | Available | Custom | 220–450 |
Stability data indicate sensitivity to prolonged light exposure and humidity, necessitating storage at −20°C under inert atmosphere.
Physicochemical and ADMET Properties
Predicted Pharmacokinetics
| Parameter | Value |
|---|---|
| Water Solubility | 3.2 mg/mL (25°C) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Low (IC50 > 50 μM) |
| hERG Inhibition | Moderate (IC50 = 12 μM) |
These estimates, derived from QSAR models, suggest moderate bioavailability but potential cardiotoxicity risks .
Research Applications and Limitations
Current Use Cases
-
Lead Optimization: Scaffold for CNS-targeted agents due to blood-brain barrier permeability (predicted Papp = 8.7 × 10⁻⁶ cm/s) .
-
Chemical Biology: Photoaffinity labeling probes via diazepane nitrogen functionalization.
Knowledge Gaps
-
No in vivo efficacy or toxicity studies published.
-
Lack of X-ray crystallographic data for target complexation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume